

Celestolide (CAS 13171-00-1): A Comprehensive Technical Review

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Celestolide, with the Chemical Abstracts Service (CAS) number 13171-00-1, is a synthetic polycyclic musk widely utilized as a fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[1][2] Its persistence and characteristic warm, powdery, and sweet musky scent have made it a staple in the fragrance industry.[1][3] This document provides a detailed technical overview of Celestolide, focusing on its chemical structure, physicochemical properties, synthesis, toxicological profile, and proposed mechanisms of action, tailored for a scientific audience.

Chemical Identity and Physicochemical Properties

Celestolide is chemically identified as 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone.[4][5] It belongs to the family of acetophenones and the structural class of indanes. [5] The molecule is characterized by a substituted indane ring system. Key identifiers and physicochemical properties are summarized in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of Celestolide

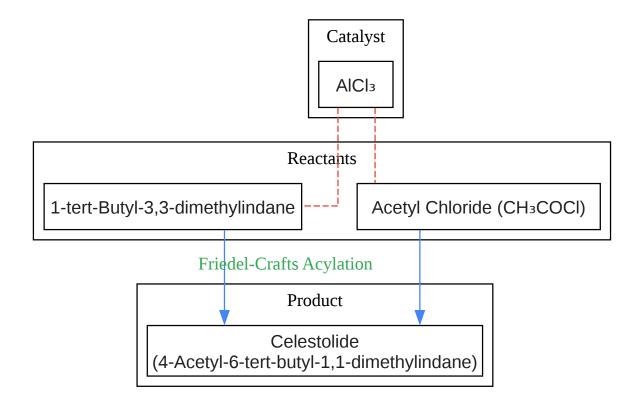


Property	Value	Reference(s)	
CAS Number	13171-00-1	[4][5]	
IUPAC Name	1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone	[5]	
Synonyms	4-Acetyl-6-tert-butyl-1,1- dimethylindane, ADBI, Crysolide, Esperone	[1][4]	
Molecular Formula	C17H24O	[1][4][6]	
Molecular Weight	244.37 g/mol	[4][5][6]	
Physical Form	Almost white crystalline solid/powder	[2][3][5]	
Odor	Sweet, warm, powdery musk with animalic undertones	[3][5][7]	
Melting Point	78.5 °C	[5]	
Boiling Point	304.5 °C at 101.325 kPa	[5]	
Water Solubility	0.015 mg/L (Very low)	[5]	
Organic Solvent Solubility	Soluble in ethanol and oils	[1][5]	
LogP (Octanol/Water)	5.7 [2][5]		
Vapor Pressure	0.05 Pa at 21 °C	[5]	

Synthesis of Celestolide

The synthesis of **Celestolide** is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting a substituted indane molecule with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The following diagram provides a high-level overview of this synthetic pathway.





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Caption: High-level schematic of Celestolide synthesis via Friedel-Crafts acylation.

Analytical Methods

Celestolide in environmental and biological matrices is typically quantified using chromatographic techniques coupled with mass spectrometry. Common analytical methods include:

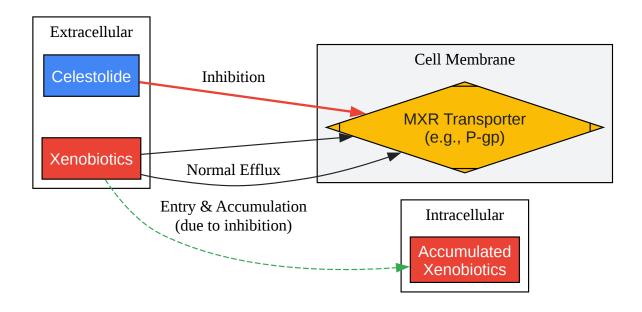
- Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the analysis of volatile and semi-volatile organic compounds like Celestolide.[4][5]
- Liquid Chromatography-Mass Spectrometry (LC-MS): Used for analyzing **Celestolide**, particularly in complex matrices.[5]
- Solid Phase Microextraction (SPME) and Dispersive Solid-Phase Extraction (DSPE): These
 are sample preparation techniques used to extract and concentrate Celestolide from
 samples prior to GC-MS or LC-MS analysis.[1]



Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are used for structural elucidation and confirmation.[5]

Proposed Mechanism of Action: Inhibition of Multixenobiotic Resistance (MXR)

While not fully elucidated, a significant mechanism of action for **Celestolide** at the cellular level involves the inhibition of multixenobiotic resistance (MXR) transporters.[3][8] These transporters, such as P-glycoprotein (P-gp), are ATP-binding cassette (ABC) transporters that function as efflux pumps, actively removing a wide range of xenobiotics from cells. This is a primary cellular defense mechanism. By inhibiting these pumps, **Celestolide** can increase the intracellular concentration and subsequent toxicity of other environmental contaminants that are normally expelled.[3]



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Caption: Inhibition of the MXR cellular defense mechanism by **Celestolide**.

Toxicological Profile



The toxicological properties of **Celestolide** have been evaluated in various assays. It is generally considered to have low acute toxicity but raises concerns due to its bioaccumulative potential and environmental persistence.[8][9] Key findings are summarized in Table 2.

Table 2: Summary of Toxicological Data for Celestolide

Endpoint / Assay Type	Organism / System	Result	Reference(s)
Genotoxicity			
Micronucleus Test	Human lymphocytes, Hep G2 cells	No genotoxicity observed	[5]
Ames Test (Mutagenicity)	Salmonella typhimurium (TA97, 98, 100, 102)	Negative for mutagenicity (with and without metabolic activation)	[5]
Endocrine Disruption			
Estrogenic Response	HELN, HELN ERα, HELN ERβ reporter cell lines	No activation of estrogenic responses up to 10 ⁻⁵ M	[5]
Ecotoxicity			
Aquatic Invertebrate Toxicity	Nitocra spinipes (copepod)	7-8 day NOEC = 0.03 mg/L	[9]
Aquatic Invertebrate Toxicity	Acartia tonsa (copepod)	Strong inhibition of larval development	[5]
Mechanism-Based Toxicity			
MXR Inhibition	Mytilus californianus (mussel) gill tissue	IC50 = 0.74 - 2.56 μM	[3]

NOEC: No-Observed-Effect Concentration; IC50: Half maximal inhibitory concentration.



Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of results.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the potential of a substance to induce gene mutations.[6][9]

Principle: Histidine-dependent (his-) strains of Salmonella typhimurium are used.[1][9] These bacteria cannot synthesize histidine and will not grow on a histidine-deficient medium. A mutagen can cause a reverse mutation, restoring the gene function and allowing the bacteria to grow into visible colonies (revertants) on the selective medium.[1] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing.[6]

Methodology:

- Strain Preparation: Cultures of S. typhimurium tester strains (e.g., TA98, TA100, TA1535) are grown overnight.[1][6]
- Exposure: Aliquots of the bacterial culture are mixed in molten top agar with various concentrations of **Celestolide**, a negative (vehicle) control, and a positive control. For tests with metabolic activation, S9 mix is added.[10]
- Plating: The mixture is poured onto minimal glucose agar plates (lacking histidine).[1]
- Incubation: Plates are incubated at 37°C for 48-72 hours.[1]
- Scoring: The number of revertant colonies on each plate is counted. A significant, dosedependent increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.[9]

In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay

This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[5]

Foundational & Exploratory



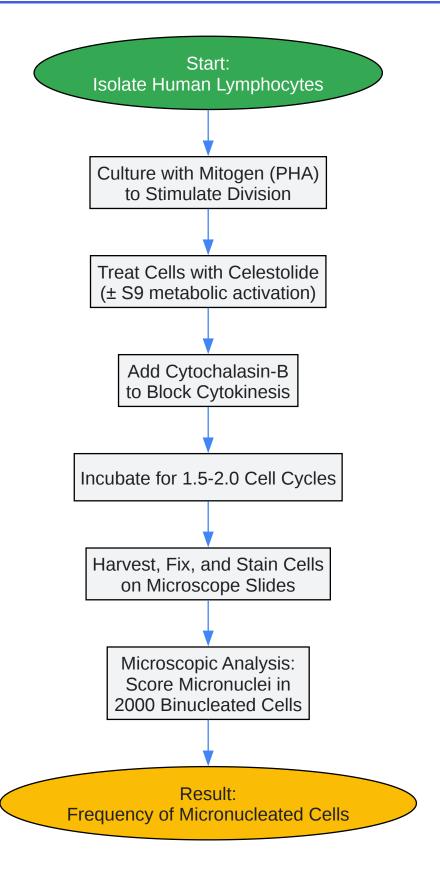


Principle: Human peripheral blood lymphocytes are stimulated to divide.[7][11] The test substance is added, and after exposure, Cytochalasin-B is introduced to block cytokinesis (cytoplasmic division) but not nuclear division.[12] This results in binucleated cells. Chromosome fragments or whole chromosomes that lag during mitosis form small, separate nuclei called micronuclei within these binucleated cells.[13]

Methodology:

- Cell Culture: Isolated human lymphocytes are cultured and stimulated to divide using a mitogen like phytohaemagglutinin (PHA).[12]
- Treatment: Cells are treated with at least three concentrations of **Celestolide**, along with positive and negative controls, for 3-6 hours (short treatment) or longer.[5][11] The assay is run with and without an S9 metabolic activation system.[11]
- Cytokinesis Block: After treatment, Cytochalasin-B is added to the culture medium.[12]
- Harvesting: Cells are harvested after a total culture time equivalent to 1.5-2.0 normal cell cycles.[5] They are then fixed and stained on microscope slides.
- Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[11][13] A statistically significant, dose-related increase in the frequency of micronucleated cells indicates genotoxicity.





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Caption: Experimental workflow for the in vitro CBMN test.



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